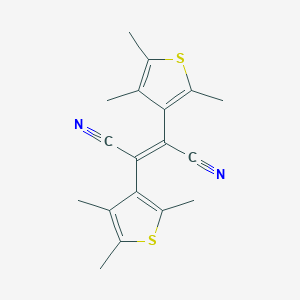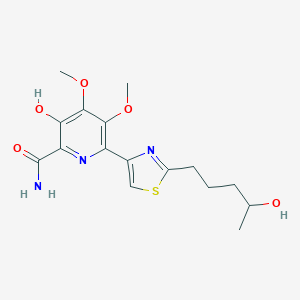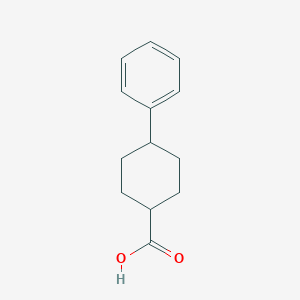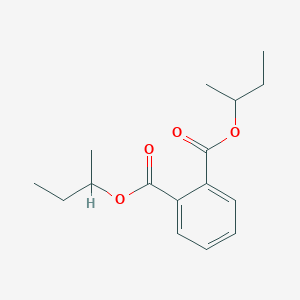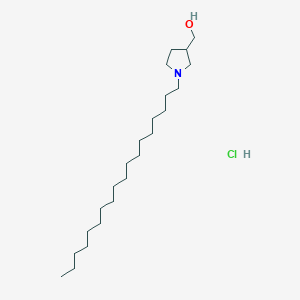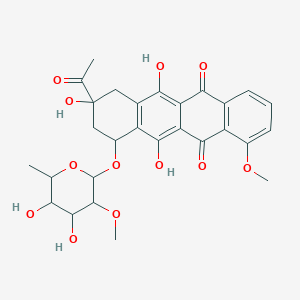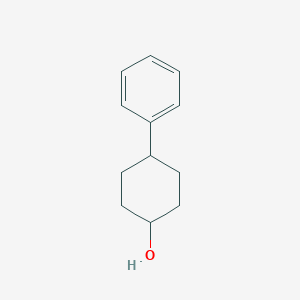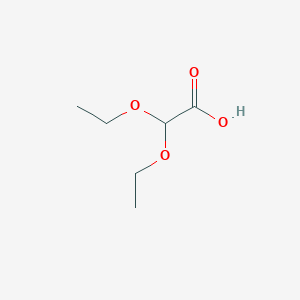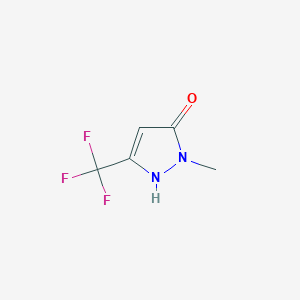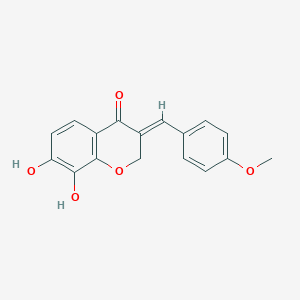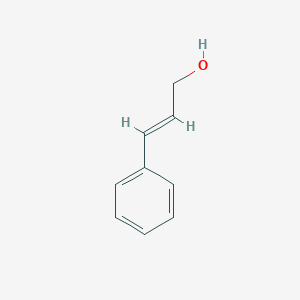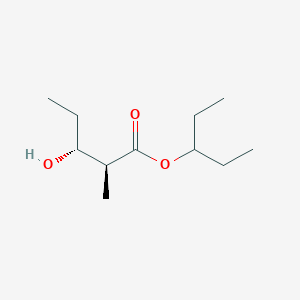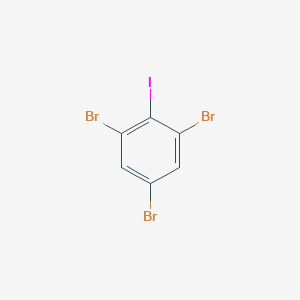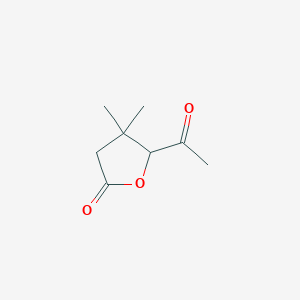
5-Acetyl-4,4-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-4,4-dimethyloxolan-2-one, also known as DMDO, is a cyclic organic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. DMDO is a versatile reagent that can be used in a variety of chemical reactions, including oxidation, epoxidation, and aziridination.
Aplicaciones Científicas De Investigación
5-Acetyl-4,4-dimethyloxolan-2-one has been extensively studied for its potential applications in various scientific research areas. It has been used as a reagent in organic synthesis, including the synthesis of natural products, pharmaceuticals, and agrochemicals. 5-Acetyl-4,4-dimethyloxolan-2-one has also been used as an oxidizing agent in the conversion of alcohols to carbonyl compounds and in the epoxidation of olefins. Additionally, 5-Acetyl-4,4-dimethyloxolan-2-one has been used in the aziridination of alkenes to produce chiral aziridines.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-4,4-dimethyloxolan-2-one involves the transfer of oxygen atoms to the substrate molecule, resulting in the formation of an epoxide or aziridine. The reaction proceeds through a cyclic intermediate, which is stabilized by the acetyl group present in 5-Acetyl-4,4-dimethyloxolan-2-one. The high reactivity of 5-Acetyl-4,4-dimethyloxolan-2-one is due to the strain energy present in the five-membered ring, which makes it a potent oxidizing agent.
Efectos Bioquímicos Y Fisiológicos
5-Acetyl-4,4-dimethyloxolan-2-one has been shown to exhibit cytotoxicity against cancer cells, making it a potential candidate for cancer therapy. It has also been studied for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. However, further research is needed to fully understand the biochemical and physiological effects of 5-Acetyl-4,4-dimethyloxolan-2-one.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Acetyl-4,4-dimethyloxolan-2-one has several advantages as a reagent in lab experiments. It is a relatively inexpensive and readily available reagent that can be easily synthesized in large quantities. 5-Acetyl-4,4-dimethyloxolan-2-one is also a highly reactive and selective oxidizing agent, making it useful in a wide range of organic synthesis reactions. However, 5-Acetyl-4,4-dimethyloxolan-2-one has some limitations, including its high reactivity, which can lead to the formation of unwanted byproducts and the need for careful handling due to its potential toxicity.
Direcciones Futuras
There are several future directions for research on 5-Acetyl-4,4-dimethyloxolan-2-one. One area of research is the development of new synthetic methods using 5-Acetyl-4,4-dimethyloxolan-2-one as a reagent. Another area of research is the study of 5-Acetyl-4,4-dimethyloxolan-2-one's potential applications in the synthesis of complex natural products and pharmaceuticals. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5-Acetyl-4,4-dimethyloxolan-2-one and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
5-Acetyl-4,4-dimethyloxolan-2-one can be synthesized through a simple and efficient process using readily available starting materials. The synthesis method involves the reaction of 2,2-dimethyloxirane with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction yields 5-Acetyl-4,4-dimethyloxolan-2-one as a white crystalline solid with a high yield and purity.
Propiedades
Número CAS |
115118-28-0 |
|---|---|
Nombre del producto |
5-Acetyl-4,4-dimethyloxolan-2-one |
Fórmula molecular |
C8H12O3 |
Peso molecular |
156.18 g/mol |
Nombre IUPAC |
5-acetyl-4,4-dimethyloxolan-2-one |
InChI |
InChI=1S/C8H12O3/c1-5(9)7-8(2,3)4-6(10)11-7/h7H,4H2,1-3H3 |
Clave InChI |
FKWJFPVPTVOBBP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=O)O1)(C)C |
SMILES canónico |
CC(=O)C1C(CC(=O)O1)(C)C |
Sinónimos |
2(3H)-Furanone, 5-acetyldihydro-4,4-dimethyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



